molecular formula C12H22O11 B1175543 4-O-(b-D-Mannopyranosyl)-D-glucose CAS No. 16462-44-5

4-O-(b-D-Mannopyranosyl)-D-glucose

Cat. No.: B1175543
CAS No.: 16462-44-5
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-CUHNMECISA-N
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Description

D-Cellobiose: is a disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond. It is a reducing sugar, meaning it has the ability to act as a reducing agent. This compound is derived from the hydrolysis of cellulose and is commonly found in plant cell walls. D-Cellobiose has significant importance in various scientific fields due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Cellobiose can be synthesized through the enzymatic hydrolysis of cellulose using cellulases, which include endoglucanases, exoglucanases, and β-glucosidases . The enzymatic process involves breaking down the cellulose polymer into smaller units, ultimately yielding D-Cellobiose.

Industrial Production Methods: Industrial production of D-Cellobiose typically involves the use of microbial cellulases. These enzymes are produced by various microorganisms such as fungi and bacteria. The process involves cultivating these microorganisms in a controlled environment, followed by the extraction and purification of the cellulases. The cellulases are then used to hydrolyze cellulose, producing D-Cellobiose .

Chemical Reactions Analysis

Types of Reactions: D-Cellobiose undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Cellobionic acid.

    Reduction: Cellobiitol.

    Hydrolysis: Glucose.

Scientific Research Applications

D-Cellobiose has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

D-Cellobiose exerts its effects primarily through its interaction with cellulase enzymes. The β-1,4-glycosidic bond in D-Cellobiose is cleaved by cellulases, resulting in the release of glucose molecules. This process involves the binding of D-Cellobiose to the active site of the enzyme, followed by the catalytic cleavage of the glycosidic bond . The molecular targets include the catalytic modules of cellulases, which facilitate the hydrolysis of cellulose .

Comparison with Similar Compounds

Uniqueness of D-Cellobiose:

Properties

CAS No.

16462-44-5

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12+/m1/s1

InChI Key

GUBGYTABKSRVRQ-CUHNMECISA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

physical_description

Solid;  [Merck Index] White solid;  [Acros Organics MSDS]

Origin of Product

United States

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